

Application Notes: 6-FAM Phosphoramidite for In Situ Hybridization

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Compound of Interest

Compound Name: 6-Fluorescein Phosphoramidite

Cat. No.: B607415

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Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific nucleic acid sequences within the cellular context.[1][2] The choice of fluorophore is critical for achieving high sensitivity and specificity. 6-carboxyfluorescein (6-FAM) is a widely used, single-isomer derivative of fluorescein that serves as a robust fluorescent label for oligonucleotide probes.[3][4] Attached during oligonucleotide synthesis via a phosphoramidite chemical linkage, 6-FAM offers high quantum yield, good chemical stability, and bright green fluorescence, making it an excellent choice for a variety of FISH applications, from chromosome mapping to gene expression analysis.[5][6][7]

Principle of the Method

The core of the technique involves an oligonucleotide probe, custom-synthesized to be complementary to a specific target DNA or RNA sequence within a cell or tissue. 6-FAM phosphoramidite is used to covalently attach the fluorescein dye to the 5' end of the oligonucleotide during automated synthesis.[6][8] Following preparation and fixation of the biological sample, the target nucleic acids are denatured to make them single-stranded. The 6-FAM labeled probe is then introduced and allowed to hybridize specifically to its complementary sequence. After a series of washing steps to remove any unbound or non-specifically bound probes, the sample is visualized using a fluorescence microscope. The bright green signal from the 6-FAM dye pinpoints the location of the target sequence within the cell or tissue architecture.[6]

Data Presentation

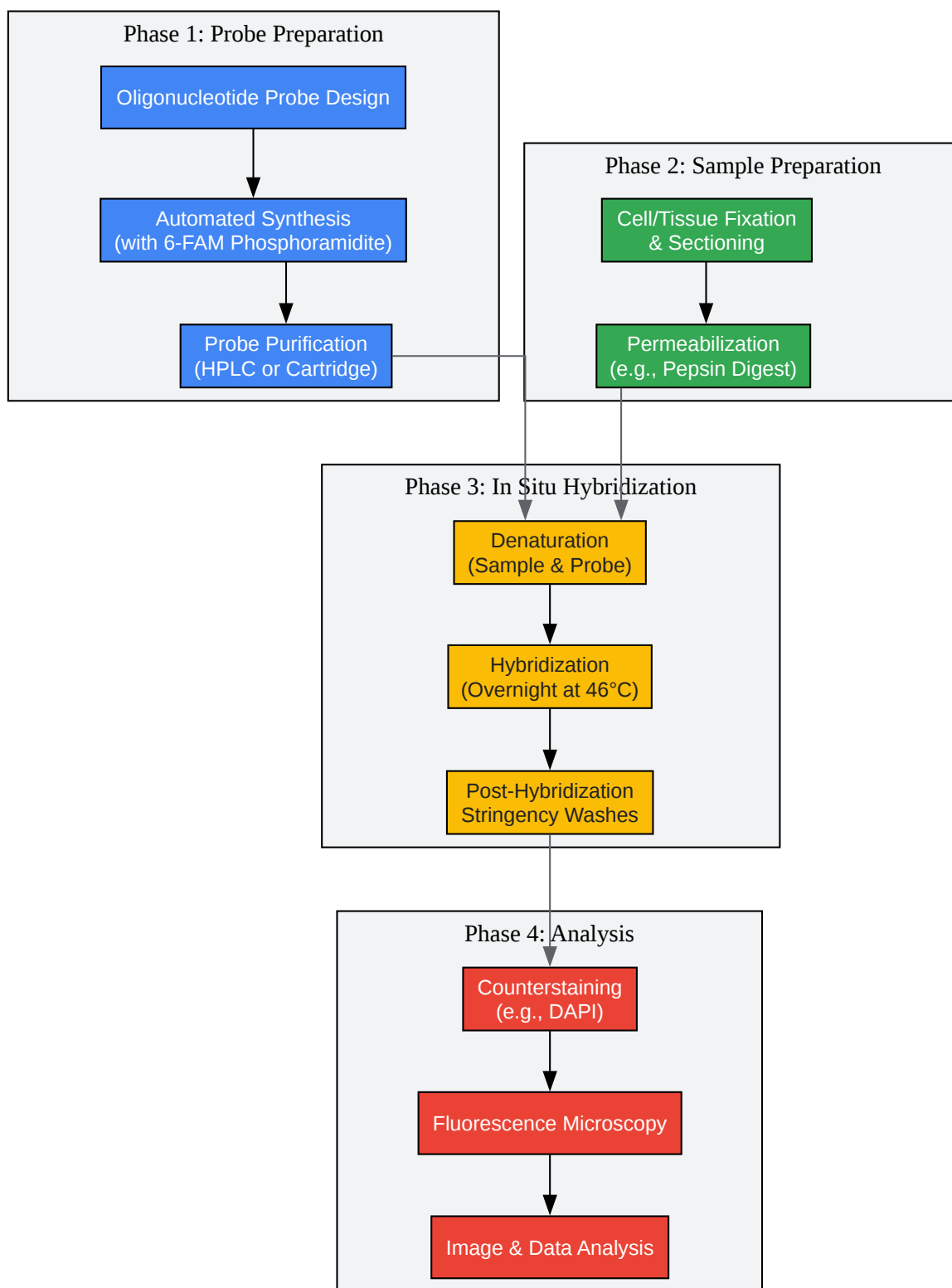
Table 1: Spectroscopic and Physical Properties of 6-FAM

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~492-495 nm	[6] [9]
Emission Maximum (λ_{em})	~517-520 nm	[6] [9]
Recommended pH Range	7.5 - 8.5	[4] [7]
Quencher Compatibility	BHQ-1, Dabcyl	[9] [10] [11]
Fluorescence Color	Green	[6] [10]
Linkage Chemistry	Phosphoramidite for 5' labeling	[6] [12]

Table 2: Key Parameters for a Generic FISH Protocol

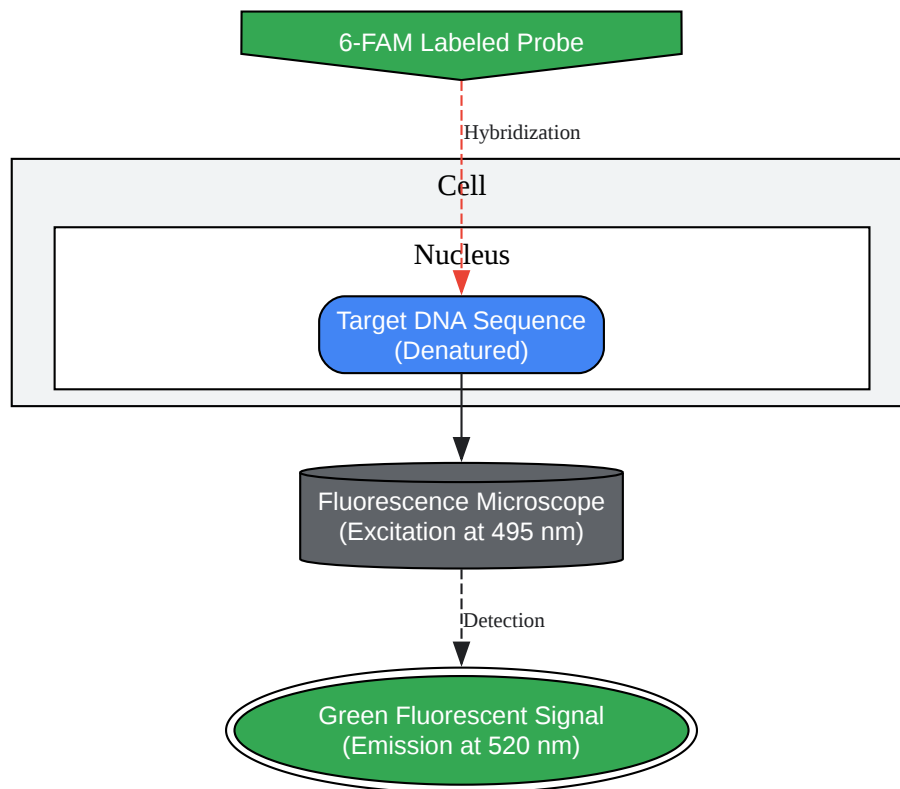
Step	Parameter	Purpose
Probe Concentration	10-50 ng/μL in hybridization buffer	Ensures sufficient probe is available for target saturation. [5]
Pretreatment	Pepsin/Proteinase K digestion	Increases probe accessibility to target nucleic acids.[13]
Denaturation	70-85°C for 5-10 minutes	Separates double-stranded nucleic acids into single strands.[13]
Hybridization Temp.	37-46°C	Promotes specific binding of the probe to the target sequence.[14][15]
Hybridization Time	4 hours to Overnight	Allows sufficient time for the hybridization reaction to occur. [5]
Stringency Washes	2xSSC at 30-48°C	Removes non-specifically bound probes to reduce background noise.[5][15]
Counterstain	DAPI (4',6-diamidino-2-phenylindole)	Stains the cell nucleus (blue) to provide cellular context.[5]

Mandatory Visualization



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Caption: Workflow for FISH using a 6-FAM labeled probe.



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Caption: Principle of Fluorescence In Situ Hybridization (FISH).

Experimental Protocols

This section provides a detailed, generalized protocol for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections using an oligonucleotide probe labeled with 6-FAM.

1. Probe Synthesis and Purification

- **Design:** Design an oligonucleotide probe (typically 20-100 bases) complementary to the target RNA or DNA sequence.[8] Ensure specificity by checking against relevant sequence databases.
- **Synthesis:** Synthesize the oligonucleotide on an automated DNA/RNA synthesizer.[5] In the final synthesis cycle, add 6-FAM CE Phosphoramidite to the 5' terminus of the sequence.[6]

- Deprotection: After synthesis, treat the oligonucleotide with ammonium hydroxide to cleave it from the solid support and remove protecting groups.
- Purification: Purify the full-length, 6-FAM labeled oligonucleotide from shorter, failed sequences. High-performance liquid chromatography (HPLC) or specialized purification cartridges are effective methods.[\[6\]](#)[\[7\]](#)
- Quantification: Measure the absorbance of the purified probe to determine its concentration. Dissolve the probe in a suitable buffer (e.g., TE buffer) to a stock concentration of 100 μ M and store at -20°C, protected from light.[\[11\]](#)

2. Sample Preparation (FFPE Slides)

- Deparaffinization: Immerse slides in Xylene (2 changes, 10 minutes each).
- Rehydration: Rehydrate the tissue sections through a graded ethanol series: 100% (2 changes, 5 minutes each), 95% (5 minutes), 70% (5 minutes), and finally in distilled water (5 minutes).[\[5\]](#)
- Pretreatment: Place slides in a pretreatment solution (e.g., citrate buffer, pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-40 minutes to retrieve epitopes and unmask nucleic acids.
- Digestion: After cooling, rinse slides in distilled water. Digest the tissue with a pepsin or proteinase K solution at 37°C for 10-30 minutes. The exact time must be optimized for the specific tissue type.[\[13\]](#)
- Dehydration: Dehydrate the sections again through a graded ethanol series (70%, 95%, 100%; 3 minutes each) and allow to air dry completely.[\[15\]](#)

3. Hybridization

- Probe Preparation: Prepare the hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2xSSC).[\[5\]](#) Dilute the 6-FAM probe stock solution in the hybridization buffer to a final working concentration of 10-50 ng/ μ L.

- Denaturation: Apply 10-20 μL of the probe mixture to the dried tissue section. Cover with a coverslip and seal the edges. Place the slide on a hot plate or in a hybridization system at 75-80°C for 5-10 minutes to denature both the probe and the target nucleic acids.
- Hybridization: Transfer the slides to a humidified chamber and incubate at 37-46°C for 4-16 hours (overnight hybridization is common).[\[5\]](#)[\[15\]](#)

4. Post-Hybridization Washes

- Remove Coverslip: Carefully remove the rubber cement and gently slide off the coverslip in a solution of 2xSSC.
- Low Stringency Wash: Wash the slides in 2xSSC at room temperature for 5 minutes to remove excess hybridization buffer.
- High Stringency Wash: Wash the slides in a pre-warmed solution of 0.5x to 2xSSC at 30-48°C for 10-15 minutes. This step is critical for removing non-specifically bound probes.[\[5\]](#)[\[15\]](#) The temperature and salt concentration may require optimization.
- Final Rinse: Briefly rinse the slides in distilled water.

5. Counterstaining and Mounting

- Dehydration: Dehydrate the slides again through an ethanol series (70%, 95%, 100%) and let them air dry completely in the dark.
- Counterstaining: Apply a drop of antifade mounting medium containing DAPI to the tissue section.[\[5\]](#) DAPI stains the nuclei blue, providing a reference for the cellular location of the hybridization signal.
- Mounting: Place a clean coverslip over the mounting medium, avoiding air bubbles. Seal the edges with nail polish.
- Storage: Store slides at 4°C in the dark until ready for imaging.

6. Imaging and Analysis

- Microscopy: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and FAM (green channel).
- Image Capture: Capture images using a monochrome CCD camera for optimal signal detection.^[5]
- Analysis: Analyze the captured images to determine the presence, location, and abundance of the target nucleic acid sequence, identified by the bright green fluorescence of the 6-FAM probe.

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